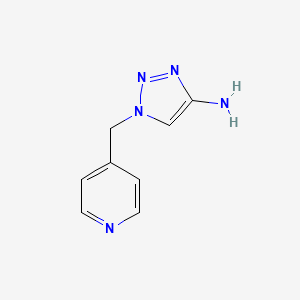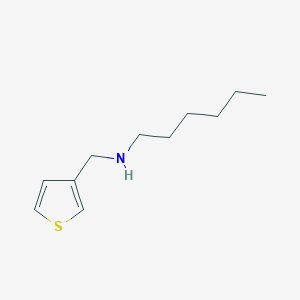
2-(3,5-Dichlorophenyl)-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dichlorophenyl)-5-fluoropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 3,5-dichlorophenyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-5-fluoropyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with fluorinated pyrimidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dichlorophenyl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing/Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dichlorophenyl)-5-fluoropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It is used in research to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism by which 2-(3,5-Dichlorophenyl)-5-fluoropyrimidine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol: A structural isomer with different pharmacokinetic properties.
3,5-Dichlorophenylpyridine: Another compound with a similar dichlorophenyl group but different overall structure and applications.
Uniqueness
2-(3,5-Dichlorophenyl)-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H5Cl2FN2 |
|---|---|
Molekulargewicht |
243.06 g/mol |
IUPAC-Name |
2-(3,5-dichlorophenyl)-5-fluoropyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-7-1-6(2-8(12)3-7)10-14-4-9(13)5-15-10/h1-5H |
InChI-Schlüssel |
FMNBLVMYDMUFHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC=C(C=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



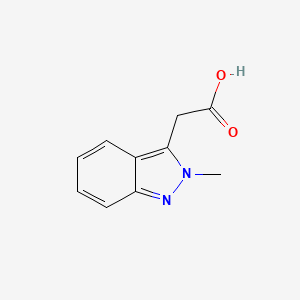
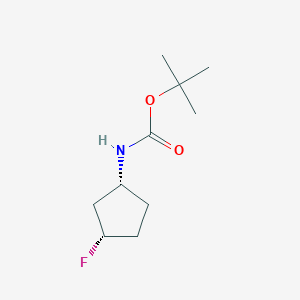
![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)
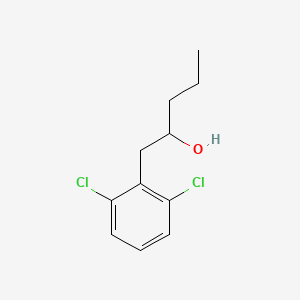

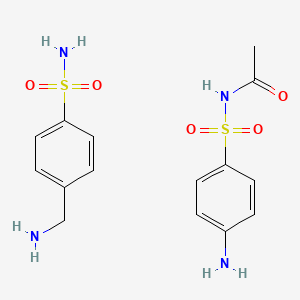

![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)
